molecular formula C7H13NO4S B7569236 3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid

3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid

Cat. No. B7569236
M. Wt: 207.25 g/mol
InChI Key: KXUZZYVBVJVFBR-UHFFFAOYSA-N
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Description

3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid, also known as MMSPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMSPC is a pyrrolidine derivative that is synthesized through a multistep process involving several chemical reactions.

Mechanism of Action

The mechanism of action of 3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid is not well understood, but it is believed to involve the inhibition of enzymes that are involved in various metabolic pathways. 3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a critical role in the regulation of acid-base balance in the body. 3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid has also been shown to inhibit the activity of fumarase, which is an enzyme that is involved in the Krebs cycle.
Biochemical and Physiological Effects:
3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid has been shown to exhibit various biochemical and physiological effects, including the inhibition of carbonic anhydrase and fumarase activity. 3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid has also been shown to exhibit antitumor activity in vitro, and its derivatives have been investigated as potential anticancer agents. 3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid has been shown to be relatively non-toxic, and its toxicity profile has been studied in various animal models.

Advantages and Limitations for Lab Experiments

3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid has several advantages for lab experiments, including its relatively low toxicity, high purity, and ease of synthesis. However, 3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid has several limitations, including its relatively low solubility in water and its limited stability under certain conditions.

Future Directions

There are several future directions for further research on 3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid, including the synthesis of novel derivatives with improved biological activity and the investigation of its potential applications in various fields. 3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid can also be used as a probe to study protein-ligand interactions and enzyme kinetics, and further research in this area could lead to a better understanding of its mechanism of action. Additionally, the development of new synthetic methods for 3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid could lead to improved yields and purity of the final product.

Synthesis Methods

The synthesis of 3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid involves several chemical reactions, including the reaction of 3-methylpyrrolidine with chlorosulfonic acid to form 3-methylsulfonylpyrrolidine. This intermediate product is then reacted with ethyl chloroformate to form 3-methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid. The overall yield of this process is around 30%, and the purity of the final product can be improved through recrystallization.

Scientific Research Applications

3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid has potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid can be used as a building block for the synthesis of various drugs and biologically active molecules. 3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid has been shown to exhibit antitumor activity in vitro, and its derivatives have been investigated as potential anticancer agents. In biochemistry, 3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid can be used as a probe to study protein-ligand interactions and enzyme kinetics. In materials science, 3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid can be used as a precursor for the synthesis of novel materials with unique properties.

properties

IUPAC Name

3-methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S/c1-7(6(9)10)3-4-8(5-7)13(2,11)12/h3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUZZYVBVJVFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)S(=O)(=O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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